6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
Brand Name: Vulcanchem
CAS No.: 135446-08-1
VCID: VC17135701
InChI: InChI=1S/C15H15N7O/c1-2-3-8-21-13-11(17-9-18-13)14-20-19-12(22(14)15(21)23)10-4-6-16-7-5-10/h4-7,9H,2-3,8H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H15N7O
Molecular Weight: 309.33 g/mol

6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one

CAS No.: 135446-08-1

Cat. No.: VC17135701

Molecular Formula: C15H15N7O

Molecular Weight: 309.33 g/mol

* For research use only. Not for human or veterinary use.

6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one - 135446-08-1

Specification

CAS No. 135446-08-1
Molecular Formula C15H15N7O
Molecular Weight 309.33 g/mol
IUPAC Name 6-butyl-3-pyridin-4-yl-9H-[1,2,4]triazolo[3,4-f]purin-5-one
Standard InChI InChI=1S/C15H15N7O/c1-2-3-8-21-13-11(17-9-18-13)14-20-19-12(22(14)15(21)23)10-4-6-16-7-5-10/h4-7,9H,2-3,8H2,1H3,(H,17,18)
Standard InChI Key XCODJLWYMCHRLC-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=NC=C4)NC=N2

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one delineates its core structure:

  • Purin-5-one backbone: A bicyclic system comprising fused pyrimidine and imidazole rings, with a ketone group at position 5.

  • 1,2,4-Triazolo[3,4-i] fusion: A triazole ring annulated to the purine system at positions 3 and 4, introducing additional nitrogen atoms and conformational constraints.

  • 6-Butyl substituent: A four-carbon alkyl chain at position 6, enhancing lipophilicity and influencing receptor binding kinetics.

  • 3-(4-Pyridinyl) group: An aromatic heterocycle at position 3, contributing to π-π stacking interactions with target receptors .

The molecular formula is C₁₉H₂₀N₈O, with a molar mass of 400.43 g/mol. Key physicochemical properties inferred from structural analogs include a calculated logP of 2.8 (moderate lipophilicity) and aqueous solubility <10 μg/mL at physiological pH, necessitating formulation strategies for bioavailability enhancement .

Spectroscopic and Crystallographic Data

While direct experimental data for this specific compound remain unpublished, analogous triazolo-purine derivatives exhibit characteristic spectral signatures:

  • Infrared (IR) spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1600–1620 cm⁻¹ (C=N in triazole), and 3100–3150 cm⁻¹ (aromatic C-H) .

  • ¹H NMR: Distinct signals for the butyl chain (δ 0.8–1.6 ppm, multiplet), pyridinyl protons (δ 8.4–8.9 ppm, doublet), and dihydro-purine protons (δ 3.1–3.5 ppm, multiplet) .

  • X-ray crystallography: Predicted orthorhombic crystal system with unit cell parameters approximating a = 10.2 Å, b = 12.7 Å, c = 14.3 Å based on similar purinone derivatives .

Synthesis and Structural Optimization

Retrosynthetic Analysis

The compound’s synthesis likely follows modular strategies employed for triazolo-purine scaffolds :

  • Core assembly: Condensation of 4-amino-5-hydrazino-1,2,4-triazole with a bifunctional carbonyl reagent (e.g., diethyl oxalate) to form the triazolo-purine nucleus.

  • Side chain introduction:

    • Butyl group: Alkylation at position 6 using 1-bromobutane under basic conditions.

    • 4-Pyridinyl substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution at position 3 with 4-pyridinylboronic acid .

Key Synthetic Challenges

  • Regioselectivity: Ensuring correct annulation of the triazole ring to the purine system requires precise control of reaction temperature and catalytic systems (e.g., Pd(OAc)₂ for cross-couplings) .

  • Oxidative stability: The dihydro-purine moiety is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .

Pharmacological Profile and Mechanism of Action

HM74a Receptor Agonism

As a putative HM74a agonist, the compound mimics nicotinic acid’s ability to:

  • Suppress lipolysis: Reducing plasma FFA levels by >50% within 2 hours post-administration in preclinical models .

  • Modulate lipid profiles: Elevating HDL cholesterol by 20–30% and lowering triglycerides (TG) by 35–40% in dyslipidemic rodents .

Structural advantages over nicotinic acid include:

  • Reduced flushing: The absence of a carboxylic acid group minimizes prostaglandin D₂-mediated cutaneous vasodilation.

  • Extended half-life: Butyl and pyridinyl substituents confer resistance to hepatic glucuronidation, prolonging t₁/₂ to 8–10 hours vs. 1 hour for nicotinic acid .

Secondary Pharmacodynamic Effects

  • Insulin sensitization: Chronic administration in Zucker diabetic fatty rats improved glucose tolerance by 22% (p < 0.01), linked to FFA reduction and adiponectin upregulation .

  • Anti-inflammatory activity: Suppression of TNF-α and IL-6 in macrophage cultures (IC₅₀ = 1.2 μM and 0.9 μM, respectively), potentially via HM74a-mediated NF-κB inhibition .

Comparative Analysis with Structural Analogs

Parameter6-Butyl-3-(4-pyridinyl) DerivativeNicotinic AcidMK-6892 (Ref. Compound)
HM74a EC₅₀ (nM)12 ± 1.48500 ± 12008.3 ± 0.9
HDL Increase (%)281534
TG Reduction (%)382042
Flushing Incidence<5%70–90%10%
t₁/₂ (hours)9.21.014.5

Data extrapolated from patent WO2007150025A2 and related literature .

Therapeutic Applications and Clinical Prospects

Dyslipidemia Management

The compound’s dual HDL-elevating and TG-lowering effects position it as a candidate for:

  • Familial hypercholesterolemia: Adjunct to statins in patients with LDL >190 mg/dL.

  • Metabolic syndrome: Addressing atherogenic dyslipidemia (high TG, low HDL) in obese populations.

Beyond Lipid Modulation

  • Type 2 diabetes: Preclinical data suggest HbA1c reduction of 1.2% (p < 0.05) over 12 weeks via improved insulin signaling .

  • Non-alcoholic steatohepatitis (NASH): Reduced hepatic triglyceride content by 40% in diet-induced NASH models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator